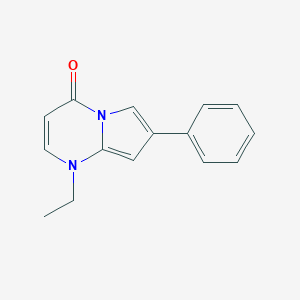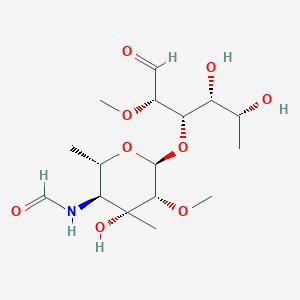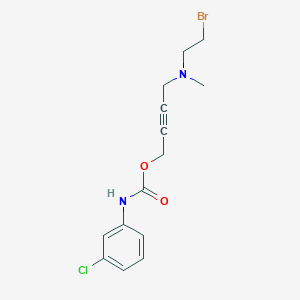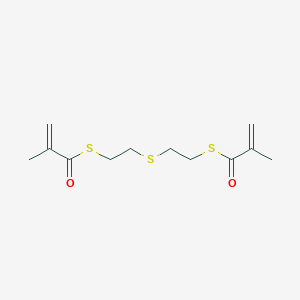
2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) ester, also known as thiodiethylene bis(2-methylpropenoate), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiol-based crosslinker that has been used in the development of new materials, such as hydrogels and polymers, and in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) esterne bis(2-methylpropenoate) involves the formation of disulfide bonds between thiol groups on different molecules. This crosslinking process leads to the formation of new materials with improved mechanical properties, such as increased elasticity and strength.
Biochemical and Physiological Effects:
Thiodiethylene bis(2-methylpropenoate) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising compound for biomedical applications.
Advantages and Limitations for Lab Experiments
Thiodiethylene bis(2-methylpropenoate) has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and biocompatibility. However, its use is limited by its relatively low solubility in water and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for research on 2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) esterne bis(2-methylpropenoate), including its use in the development of new materials for biomedical applications, such as tissue engineering and drug delivery. Additionally, further studies are needed to investigate its potential as a crosslinker for proteins and peptides, as well as its potential applications in other fields, such as catalysis and organic synthesis.
Synthesis Methods
The synthesis of 2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) esterne bis(2-methylpropenoate) involves the reaction of 2-methylacrylic acid with thioacetic acid, followed by esterification with ethylene glycol. The resulting compound is a yellow liquid that is soluble in many organic solvents.
Scientific Research Applications
Thiodiethylene bis(2-methylpropenoate) has been used in various scientific research applications, including the development of new materials, such as hydrogels and polymers. This compound has also been used in the study of protein-protein interactions and in the development of new drug delivery systems.
properties
CAS RN |
117651-91-9 |
|---|---|
Product Name |
2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) ester |
Molecular Formula |
C12H18O2S3 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
S-[2-[2-(2-methylprop-2-enoylsulfanyl)ethylsulfanyl]ethyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C12H18O2S3/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3 |
InChI Key |
LBROROBTVMUJEB-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)SCCSCCSC(=O)C(=C)C |
Canonical SMILES |
CC(=C)C(=O)SCCSCCSC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
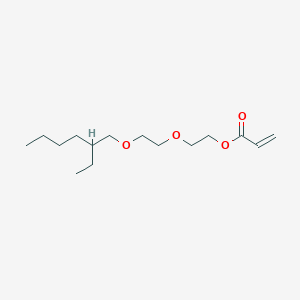
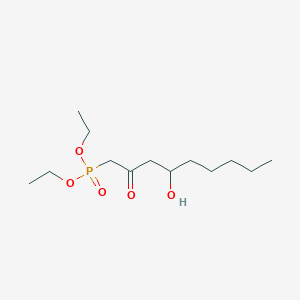
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
